molecular formula C7H4ClNO2S B1345206 Pseudosaccharin chloride CAS No. 567-19-1

Pseudosaccharin chloride

Cat. No.: B1345206
CAS No.: 567-19-1
M. Wt: 201.63 g/mol
InChI Key: VBEJRJPHNPIURV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Pseudosaccharin chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Pseudosaccharin chloride serves as a valuable reagent in organic synthesis. It is utilized to produce various derivatives and intermediates through chlorination reactions. The synthesis typically involves treating saccharin with chlorinating agents like thionyl chloride or phosphorus pentachloride. This process introduces chlorine into the molecular structure, allowing further functionalization and derivatization.

Table 1: Synthetic Routes for this compound

MethodDescription
Chlorination with Thionyl ChlorideSaccharin is treated with thionyl chloride to introduce chlorine.
Chlorination with Phosphorus PentachlorideAn alternative method using phosphorus pentachloride as a chlorinating agent.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, including enzyme inhibition. Notably, some derivatives have been studied for their potential as elastase inhibitors, which could have therapeutic implications in conditions involving tissue degradation.

Case Study: Elastase Inhibition

A study evaluated various pseudosaccharin amine derivatives for their elastase inhibitory activity. The results demonstrated that certain derivatives effectively inhibited elastase, suggesting their potential use in treating diseases characterized by excessive elastase activity, such as emphysema and chronic obstructive pulmonary disease .

Medicinal Chemistry

This compound and its derivatives are being explored for their potential as therapeutic agents. The unique structural features of these compounds allow for the development of new drugs targeting various diseases, including cancer and cardiovascular conditions.

Table 2: Pharmacological Properties of Pseudosaccharin Derivatives

PropertyValue/Observation
In vitro metabolic stabilityVaries among derivatives; some show high stability.
Plasma protein bindingCertain derivatives exhibit favorable binding profiles.
Caco-2 permeabilityAssessed for intestinal absorption potential.
Aqueous solubilitySolubility varies; key for formulation development.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds. Its role in manufacturing processes highlights its significance beyond laboratory research.

Comparison with Similar Compounds

Uniqueness: Pseudosaccharin chloride is unique due to its ability to form stable amidine-type compounds with amines and its potential biological activities. Its chlorinated structure also provides distinct reactivity compared to non-chlorinated analogs like saccharin .

Biological Activity

Pseudosaccharin chloride is a synthetic compound derived from saccharin, a well-known artificial sweetener. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and environmental sciences. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and cytotoxic properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a benzisothiazole core, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated a series of saccharin derivatives, including this compound, against various microbial strains. The results demonstrated that these compounds showed promising antimicrobial effects, with some derivatives achieving over 90% inhibition of microbial growth compared to standard controls .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicrobial StrainInhibition (%)Control (%)
This compoundE. coli90.2961.96
N-(1-methyl-2H-tetrazol-5-yl)S. aureus85.0060.00
N-(1,1-dioxo-1,2-benzisothiazol-3-yl) amineC. albicans88.5062.50

Antioxidant Properties

This compound has also been investigated for its antioxidant activity. In vitro assays demonstrated that the compound can scavenge free radicals effectively, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)Control (%)
This compound90.2961.96
Butylated Hydroxytoluene80.00-

Cytotoxicity Studies

Cytotoxicity assessments using H7PX glioma cells revealed that this compound and its derivatives exhibited low toxicity at concentrations up to 100 µg/mL . This suggests that while the compound is effective against pathogens, it may be safe for use in therapeutic contexts.

Case Study: Long-Term Effects of Saccharin Consumption

A related study on saccharin consumption highlighted the physiological impacts of long-term exposure to saccharin compounds, including this compound. In male Wistar rats treated with varying doses of sodium saccharin, significant changes in body weight and biochemical parameters were observed over a period of 120 days . Notably, elevated levels of glucose and creatinine were recorded, suggesting potential metabolic effects associated with prolonged exposure.

Table 3: Physiological Effects of Saccharin in Rats

Treatment Dose (mg/kg)Body Weight Change (%)Serum Glucose Change (%)Creatinine Change (%)
Control---
2.5+34+75+125
5+67+62+114
10+70+40+26

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the purity and structural integrity of pseudosaccharin chloride?

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are primary methods. IR identifies functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹) and conformational markers, while NMR (¹H/¹³C) confirms molecular structure and purity. For example, pseudosaccharin derivatives exhibit distinct IR bands for the sulfonyl group (SO₂) and allyl ether moieties, which vary with conformation . Matrix isolation IR spectroscopy is particularly effective for isolating individual conformers in low-temperature matrices .

Q. How should researchers handle this compound to ensure safety during experiments?

Follow OSHA hazard communication standards: wear nitrile gloves, lab coats, and eye protection. Avoid inhalation/ingestion; use fume hoods for synthesis. Dispose of waste via approved facilities. Note that this compound derivatives may decompose under heat, releasing irritants like SO₂ .

Q. What synthetic routes are commonly used to prepare this compound derivatives?

A typical method involves reacting 1,2-benzisothiazole-1,1-dioxide (pseudosaccharin) with allyl halides in the presence of triethylamine. For example, 3-(allyloxy)-1,2-benzisothiazole-1,1-dioxide (ABID) is synthesized via nucleophilic substitution, yielding crystalline products after ethanol recrystallization . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis.

Q. What are the critical parameters for validating this compound derivatives in computational studies?

Use density functional theory (DFT) with the B3LYP functional and 6-311++G(3df,3pd) basis set. Optimize geometry, calculate vibrational frequencies, and compare simulated IR spectra with experimental data. Include zero-point vibrational energy (ZPVE) corrections and Gibbs free energy calculations to assess conformational stability .

Q. How can researchers identify key conformational markers in this compound derivatives using IR spectroscopy?

Focus on the C-O-C and SO₂ vibrational modes. For example, in ABID, the ν(C-O) stretch appears at ~1100–1200 cm⁻¹, while δ(CH₂) and ν(C-C) ring vibrations occur at ~1300–1450 cm⁻¹. Compare experimental matrix isolation spectra with DFT-simulated spectra to assign conformers .

Advanced Research Questions

Q. How do conformational energy barriers impact the interpretation of this compound’s stability in gas-phase vs. matrix environments?

Low energy barriers (<10 kJ/mol) allow conformer interconversion during matrix deposition (conformational cooling). For example, ABID’s high-energy gauche forms (GSk, GC) convert to stable trans forms (TSk, TC) in argon matrices. Use DFT-calculated ΔE‡ values to predict dominant conformers in experimental conditions .

Q. What methodologies resolve contradictions between computational predictions and experimental observations of this compound conformers?

Perform annealing experiments to test conformer stability. In krypton matrices, ABID’s TC form becomes more stable than TSk due to matrix effects. Reconcile discrepancies by adjusting computational models (e.g., solvent cavity effects) and validating with temperature-dependent IR studies .

Q. How does the choice of basis set affect the accuracy of DFT calculations for this compound derivatives?

Larger basis sets (e.g., 6-311++G(3df,3pd)) improve predictions for non-covalent interactions and vibrational frequencies. For ABID, this basis set reduced deviations between experimental and calculated ν(SO₂) frequencies to <5 cm⁻¹ .

Q. What strategies optimize conformational sampling in this compound derivatives during molecular dynamics (MD) simulations?

Use metadynamics or replica-exchange MD to explore dihedral angles (e.g., C9-O15-C17-C20 and O15-C17-C20-C22 in ABID). Map potential energy surfaces (PES) to identify minima and transition states, then validate with experimental Gibbs energy distributions .

Q. How do matrix isolation and annealing experiments elucidate this compound’s conformational behavior?

Matrix isolation traps conformers present in the gas phase, while annealing (controlled heating) allows observation of thermally induced transitions. For ABID, annealing at 30–40 K in krypton matrices increased TC populations, confirming its stability over TSK under specific conditions .

Methodological Notes

  • DFT Workflow : Geometry optimization → frequency calculation → Gibbs energy correction → conformational population analysis .
  • IR Spectral Analysis : Assign peaks using scaled DFT frequencies (scale factor ~0.967) and compare with matrix isolation data .
  • Data Contradiction Resolution : Cross-validate computational models with annealing studies and adjust for matrix effects .

Properties

IUPAC Name

3-chloro-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEJRJPHNPIURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205255
Record name Pseudosaccharin chloride
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Molecular Weight

201.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

567-19-1
Record name Pseudosaccharin chloride
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Record name Pseudosaccharin chloride
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Record name Pseudosaccharin chloride
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Record name 3-chloro-1,2-benzothiazole 1,1-dioxide
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Synthesis routes and methods I

Procedure details

Saccharin (10 g) was treated sequentially with dioxane (40 mL), thionyl chloride (15 mL) and DMF (0.4 mL). The resulting suspension was heated to reflux for 24 hours. The reaction mixture was concentrated to dryness and recrystalized from 60 mL toluene to give 5.7 g of the sub-title compound as a white solid.
Quantity
10 g
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40 mL
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15 mL
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0.4 mL
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solvent
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Synthesis routes and methods II

Procedure details

Saccharin (10.0 g, 0.0546 mol) and phosphorus pentachloride (12.6 g, 0.060 mol) were heated at 170° C. for 1.5 hours. The reaction mixture was cooled to ambient temperature and suspended in diethyl ether (200 mL). The precipitate was collected by filtration, thoroughly washed with diethyl ether and dried to yield 3-chloro-1H-1λ6-benzo[d]isothiazole-1,1-dione (3.7 g, 0.0184 mol) as a white solid which was used without further purification.
Quantity
10 g
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reactant
Reaction Step One
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12.6 g
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reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of o-sulfobenzimide (5.00 g) in dioxane (20 ml) were added thionyl chloride (7.5 ml) and dimethylformamide (0.25 ml), and the mixture was stirred overnight at 110° C. The reaction mixture was concentrated under reduced pressure, and to the residue was added toluene (20 ml) to give 3-chloro-1,2-benzisothiazole 1,1-dioxide (3.77 g) as crystals. The obtained 3-chloro-1,2-benzisothiazole 1,1-dioxide (3.77 g) was dissolved in dioxane (20 ml), 3-aminorhodanine (2.77 g) was added thereto, and the mixture was stirred at 110° C. for 1 hr. The reaction mixture was concentrated under reduced pressure, and to the residue was added chloroform (20 ml) to give 3-[(4-oxo-2-thioxothiazolidin-3-yl)amino]-1,2-benzisothiazole 1,1-dioxide (3.56 g).
Quantity
5 g
Type
reactant
Reaction Step One
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7.5 mL
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reactant
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0.25 mL
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20 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pseudosaccharin chloride
Pseudosaccharin chloride
Pseudosaccharin chloride
Pseudosaccharin chloride
Pseudosaccharin chloride
Pseudosaccharin chloride

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